molecular formula C11H11BrF3NO B1404203 4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine CAS No. 1129542-08-0

4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine

Cat. No.: B1404203
CAS No.: 1129542-08-0
M. Wt: 310.11 g/mol
InChI Key: HPBGEKVRKFAKFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine is an organic compound that features a bromine atom, a trifluoromethyl group, and a morpholine ring attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine typically involves the following steps:

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a catalyst.

    Morpholine Ring Formation: The morpholine ring can be attached to the phenyl ring through nucleophilic substitution, where morpholine reacts with a suitable leaving group on the phenyl ring, such as a halide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide for azide substitution.

Major Products Formed

    Oxidation: Formation of corresponding phenol derivatives.

    Reduction: Formation of dehalogenated or reduced derivatives.

    Substitution: Formation of substituted phenylmorpholine derivatives.

Scientific Research Applications

4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Chemical Biology: It can be employed in the study of biological pathways and mechanisms, particularly those involving halogenated and fluorinated compounds.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Bromo-5-(trifluoromethyl)phenyl)sulfonylmorpholine
  • 4-(3-Bromo-5-(trifluoromethyl)phenyl)benzylamine
  • 4-(3-Bromo-5-(trifluoromethyl)phenyl)ethanol

Uniqueness

4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine is unique due to the presence of both a bromine atom and a trifluoromethyl group on the phenyl ring, combined with the morpholine ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[3-bromo-5-(trifluoromethyl)phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3NO/c12-9-5-8(11(13,14)15)6-10(7-9)16-1-3-17-4-2-16/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBGEKVRKFAKFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=CC(=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine
Reactant of Route 3
Reactant of Route 3
4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine
Reactant of Route 4
Reactant of Route 4
4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine
Reactant of Route 5
Reactant of Route 5
4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine
Reactant of Route 6
Reactant of Route 6
4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.